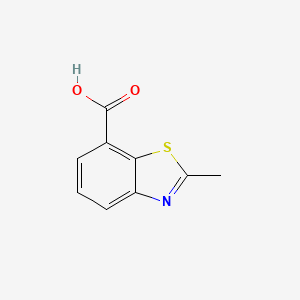
2-甲基苯并噻唑-7-羧酸
描述
2-Methylbenzothiazole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylbenzothiazole-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylbenzothiazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzothiazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗过敏活性
2-甲基苯并噻唑-7-羧酸衍生物因其潜在的抗过敏特性而受到探索。Wade 等人 (1983) 合成了 4H-嘧啶并[2,1-b]苯并唑-4-酮的酸性衍生物,并测试了它们的抗过敏活性。研究发现,当腹膜内注射时,其中许多化合物表现出的活性与二钠色甘酸钠相当,而一些在口服时表现出活性 (Wade、Toso、Matson 和 Stelzer,1983)。
抗精子发生剂
一系列卤代 1-苄基吲唑-3-羧酸及其相关衍生物(包括具有 2-甲基苯并噻唑结构的衍生物)已被合成并研究了它们对睾丸重量和抑制精子发生的影响。Corsi 和 Palazzo (1976) 发现某些衍生物表现出有效的抗精子发生活性 (Corsi 和 Palazzo,1976)。
抗菌和抗真菌活性
Chavan 和 Pai (2007) 进行了一项涉及 2-氨基苯并噻唑-6-羧酸的研究,其结构与 2-甲基苯并噻唑-7-羧酸相似。他们发现合成的化合物表现出良好至中等的抗菌活性,并针对各种真菌物种测试了其抗真菌活性 (Chavan 和 Pai,2007)。
癌细胞中抗增殖活性
Kuzu 等人 (2022) 研究了 2-芳基和 -杂芳基苯并噁唑衍生物,它们与 2-甲基苯并噻唑-7-羧酸密切相关。这些化合物在各种癌细胞系中显示出显着的抗肿瘤活性,表明它们作为抗癌剂的潜力 (Kuzu、Hepokur、Turkmenoglu、Burmaoglu 和 Algul,2022)。
热致聚酯
Kricheldorf 和 Thomsen (1992) 探索了在热致聚酯合成中使用 2-(4-羧基苯基)苯并噁唑-5-羧酸(2-甲基苯并噻唑-7-羧酸的衍生物)。这些用于材料科学的聚酯表现出形成向列熔体的特性,表明它们在高级材料中的潜在应用 (Kricheldorf 和 Thomsen,1992)。
固相合成应用
Huang 和 Tang (2003) 开发了一种使用树脂结合环状丙二酸酯的方法,用于苯并噻唑的固相合成。该方法以高收率和高纯度产生了 2-甲基苯并噻唑,展示了其在有机合成中的效用 (Huang 和 Tang,2003)。
结核病治疗研究
Huang 等人 (2009) 专注于 2-甲基苯并噻唑衍生物作为结核病的潜在治疗方法。他们鉴定了以微摩尔浓度抑制结核分枝杆菌生长的化合物,表明它们作为抗结核剂的潜力 (Huang、Mao、Wan、Wang、Brun、Franzblau 和 Kozikowski,2009)。
荧光衍生化试剂
Saito 等人 (1995) 合成了一种具有苯并噻唑结构的独特酸酰肼,并将其用作高效液相色谱中羧酸的柱前衍生化试剂。该方法被证明对羧酸的快速测定有效,展示了其在分析化学中的效用 (Saito、Ushijima、Sasamoto、Ohkura 和 Ueno,1995)。
作用机制
Target of Action
2-Methylbenzothiazole-7-carboxylic acid, like other benzothiazole derivatives, has been found to have a wide range of biological activities. The primary targets of these compounds are often enzymes or proteins involved in critical biological processes. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
For example, they can bind to the active site of an enzyme, inhibiting its function . This interaction can lead to changes in the enzyme’s activity, ultimately affecting the biological process it is involved in.
Biochemical Pathways
The biochemical pathways affected by 2-Methylbenzothiazole-7-carboxylic acid are likely to be those involving its primary targets. For instance, if the compound inhibits an enzyme involved in cell wall biosynthesis, it could disrupt this pathway, leading to cell death
Result of Action
The molecular and cellular effects of 2-Methylbenzothiazole-7-carboxylic acid’s action would depend on its specific targets and mode of action. If the compound inhibits an enzyme involved in cell wall biosynthesis, for example, it could lead to cell death
生化分析
Biochemical Properties
2-Methylbenzothiazole-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 2-Methylbenzothiazole-7-carboxylic acid can bind to certain proteins, altering their conformation and activity, which can influence various cellular pathways .
Cellular Effects
The effects of 2-Methylbenzothiazole-7-carboxylic acid on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, 2-Methylbenzothiazole-7-carboxylic acid can affect the expression of genes involved in apoptosis, thereby influencing cell survival. Its impact on cellular metabolism includes alterations in glycolytic and oxidative phosphorylation pathways, which are vital for energy production .
Molecular Mechanism
At the molecular level, 2-Methylbenzothiazole-7-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Additionally, 2-Methylbenzothiazole-7-carboxylic acid can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylbenzothiazole-7-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylbenzothiazole-7-carboxylic acid remains stable under standard laboratory conditions, but its degradation products can have distinct biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular stress and alter cellular homeostasis .
Dosage Effects in Animal Models
The effects of 2-Methylbenzothiazole-7-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways beneficially. At high doses, 2-Methylbenzothiazole-7-carboxylic acid can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
2-Methylbenzothiazole-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to influence the levels of reactive oxygen species (ROS) and antioxidants, thereby impacting cellular redox balance .
Transport and Distribution
The transport and distribution of 2-Methylbenzothiazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into mitochondria, where it influences mitochondrial function and energy production. Additionally, its distribution within tissues can affect its overall bioavailability and therapeutic efficacy .
Subcellular Localization
2-Methylbenzothiazole-7-carboxylic acid exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in regulating cellular processes .
属性
IUPAC Name |
2-methyl-1,3-benzothiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPREMIBRBVZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261635-97-5 | |
| Record name | 2-methyl-1,3-benzothiazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


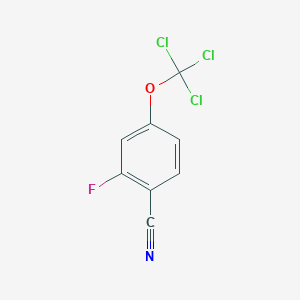
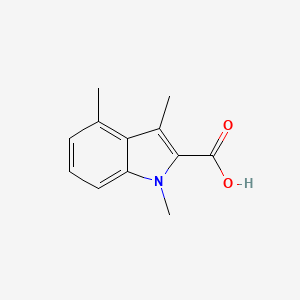
![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)


![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)
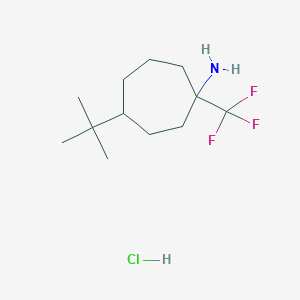

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
![4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride](/img/structure/B1404492.png)
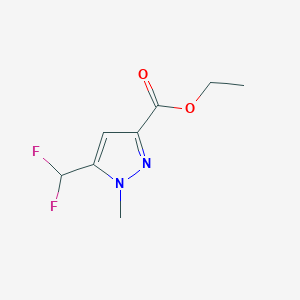
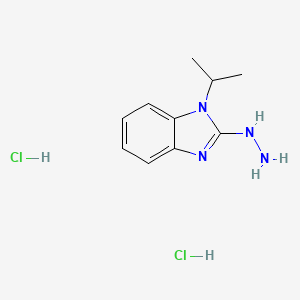

![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)
